3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride
Description
Historical Context and Discovery Timeline
The development of this compound represents part of the broader evolution of piperidine-based compounds in organic chemistry. While specific historical documentation regarding the initial synthesis and discovery of this particular compound remains limited in current literature, its development can be contextualized within the advancement of phenolic compound chemistry and piperidine derivatives research. The compound's registration in chemical databases and commercial availability indicates its emergence as a research tool in recent decades.
The synthetic methodology for related phenolic compounds, particularly those containing tert-butyl substituents, has been established through extensive research in organic synthesis. Historical precedent for similar compounds can be traced through the development of hindered phenol antioxidants and related structures, where 2,4-di-tert-butylphenol serves as a fundamental building block. The evolution from simple phenolic structures to more complex piperidine-containing derivatives reflects the advancement in synthetic organic chemistry capabilities and the increasing demand for specialized research compounds.
Chemical databases indicate that this compound has gained recognition primarily within the last two decades, corresponding with increased interest in piperidine derivatives for pharmaceutical and biochemical applications. The systematic development of such compounds aligns with broader trends in medicinal chemistry research, where structural modification of known pharmacophores leads to new research tools and potential therapeutic agents.
Nomenclature and Structural Identification
The systematic nomenclature of this compound reflects its complex molecular architecture. The compound's International Union of Pure and Applied Chemistry name precisely describes the spatial arrangement of functional groups, with the piperidine ring serving as the central scaffold and the substituted phenoxy group providing the distinctive chemical properties.
The structural identification reveals several key features that define the compound's chemical behavior. The presence of two tert-butyl groups at the 2 and 4 positions of the phenoxy ring creates significant steric hindrance, which influences both the compound's physical properties and its biological activity. The piperidine ring, a six-membered saturated nitrogen heterocycle, provides basic properties to the molecule and serves as a common pharmacophore in medicinal chemistry.
The International Chemical Identifier InChI representation demonstrates the compound's three-dimensional structure: InChI=1S/C20H33NO.ClH/c1-19(2,3)16-9-10-18(17(12-16)20(4,5)6)22-14-15-8-7-11-21-13-15;/h9-10,12,15,21H,7-8,11,13-14H2,1-6H3;1H. This encoding system provides unambiguous structural identification and facilitates database searches and chemical informatics applications.
The hydrochloride salt form enhances the compound's stability and solubility characteristics compared to the free base. This salt formation is a common practice in pharmaceutical chemistry, as it often improves handling properties and bioavailability of basic compounds. The molecular geometry places the bulky tert-butyl substituents in positions that create a hydrophobic environment around the phenoxy portion of the molecule.
Significance in Modern Organic Chemistry
This compound holds considerable significance in contemporary organic chemistry research due to its unique structural features and potential applications. The compound exemplifies the integration of established pharmacophores with sterically hindered phenolic systems, creating a molecular framework that exhibits distinctive chemical and biological properties.
The strategic placement of tert-butyl groups enhances the compound's lipophilicity, a crucial parameter in medicinal chemistry that influences membrane permeability and biological distribution. Research indicates that compounds containing piperidine rings often exhibit activity as enzyme inhibitors or modulators in various biochemical pathways, and the bulky substituents may enhance selectivity toward specific molecular targets. This structural combination makes the compound particularly valuable for biochemical research applications.
In the context of modern synthetic chemistry, the compound represents an important example of structure-activity relationship optimization. The 2,4-di-tert-butylphenoxy moiety provides a rigid, hydrophobic framework that can influence binding interactions with biological macromolecules. The methylene linker connecting the phenoxy group to the piperidine ring offers conformational flexibility while maintaining the spatial relationship between these pharmacologically relevant portions of the molecule.
The compound's utility in research settings extends to studies involving cytochrome P450 enzymes, which are essential for drug metabolism and biotransformation of xenobiotics. This interaction profile suggests potential applications in pharmacology and toxicology research, where understanding metabolic pathways is crucial for drug development and safety assessment. The ability to modulate enzyme function makes such compounds valuable tools for investigating biochemical mechanisms and developing new therapeutic approaches.
Current research applications demonstrate the compound's versatility as a chemical probe for studying biological systems. Its unique structural characteristics allow researchers to investigate the effects of steric hindrance and lipophilicity on biological activity, contributing to the broader understanding of structure-function relationships in medicinal chemistry. The compound serves as a representative example of how systematic structural modification can lead to compounds with specialized research applications and potential therapeutic value.
Properties
IUPAC Name |
3-[(2,4-ditert-butylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO.ClH/c1-19(2,3)16-9-10-18(17(12-16)20(4,5)6)22-14-15-8-7-11-21-13-15;/h9-10,12,15,21H,7-8,11,13-14H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUUNFRFRQNDIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2CCCNC2)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride typically involves the reaction of 2,4-di(tert-butyl)phenol with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce different functional groups onto the piperidine ring .
Scientific Research Applications
3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: A related compound used in the production of antioxidants and UV absorbers.
4,4’-Di-tert-butyl-2,2’-bipyridine: Another similar compound used in coordination chemistry and catalysis.
Uniqueness
3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride is unique due to its specific combination of the phenoxy and piperidine moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, focusing on its interactions with various biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a piperidine ring substituted with a 2,4-di(tert-butyl)phenoxy group. The bulky tert-butyl groups enhance the lipophilicity of the compound, influencing its solubility and interaction with biological membranes .
Interaction with Cytochrome P450 Enzymes
One of the primary biological activities of this compound is its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and the biotransformation of xenobiotics. The compound has been shown to modulate the activity of these enzymes, which may affect drug efficacy and safety profiles by altering metabolic pathways .
Enzyme Modulation Studies
Recent studies have highlighted the compound's ability to modulate enzyme functions. For instance, it has been observed to influence the activity of cytochrome P450 isoforms, which are essential for the metabolism of various drugs. This modulation can lead to altered pharmacokinetic properties and potential drug-drug interactions .
Case Studies
- Hepatotoxicity Studies : In a study examining oxidative stress induced by tert-butyl hydroperoxide (tBHP), it was found that compounds similar to this compound exhibited protective effects against tBHP-induced hepatotoxicity. This suggests that such compounds may possess antioxidant properties that can mitigate cellular damage in liver cells .
- Anticancer Activity : Another study investigated the effects of structurally related compounds on cancer cell lines. It was reported that certain derivatives demonstrated significant cytotoxic effects against MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase-3 . This indicates a potential therapeutic application for this compound in cancer treatment.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine | Piperidine structure with bulky groups | Enhanced lipophilicity affecting membrane interactions |
| 4-{[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine | Ethyl substitution instead of methyl | Different pharmacokinetic properties due to ethyl group |
| 4-[4-(tert-Butyl)phenoxy]piperidine | Lacks additional methyl group | Potentially different biological activities due to simpler structure |
Q & A
Basic: What are the recommended synthetic routes for 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride?
A common approach involves the nucleophilic substitution of 2,4-di(tert-butyl)phenol with a chloromethyl-piperidine precursor under basic conditions (e.g., NaOH in dichloromethane). The reaction typically requires refluxing with a phase-transfer catalyst to enhance yield . Post-synthesis purification via recrystallization or chromatography is critical, as impurities from unreacted phenol or byproducts (e.g., dimerization) may affect downstream applications .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- HPLC/MS : To assess purity (>95% recommended for biological assays) and detect trace byproducts .
- NMR (¹H/¹³C) : Confirm substitution patterns, e.g., tert-butyl groups (δ ~1.3 ppm in ¹H NMR) and piperidine ring protons (δ ~2.5–3.5 ppm) .
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) to confirm hydrochloride salt formation .
Basic: What safety precautions are essential during handling?
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent degradation .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced: How can researchers optimize reaction yields when synthesizing analogs with varying substituents?
- Substituent Effects : Bulkier tert-butyl groups on the phenol ring may sterically hinder the chloromethyl-piperidine coupling step. Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) to balance reactivity and byproduct formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction dialysis to remove residuals .
- Catalytic Additives : Phase-transfer catalysts like tetrabutylammonium bromide enhance interfacial reactivity in biphasic systems .
Advanced: How should contradictory data in stability studies be resolved?
If conflicting reports arise (e.g., decomposition under ambient vs. refrigerated conditions):
- Controlled Stress Testing : Expose the compound to heat (40°C), light (UV-Vis), and humidity (75% RH) for 1–4 weeks. Monitor degradation via TLC/HPLC .
- Mechanistic Studies : Use LC-MS to identify degradation products (e.g., tert-butyl cleavage or piperidine ring oxidation) and adjust storage conditions accordingly .
Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays?
- Standardized Purification : Implement preparative HPLC with consistent mobile phases (e.g., acetonitrile/0.1% TFA) to isolate the target compound .
- QC Metrics : Require ≥99% purity (HPLC), residual solvent analysis (GC), and endotoxin testing for in vivo studies .
- Bioactivity Correlation : Validate each batch with a reference assay (e.g., receptor binding affinity) to ensure pharmacological consistency .
Advanced: How can researchers address limited toxicological data for this compound?
- In Vitro Screening : Prioritize cytotoxicity assays (e.g., HepG2 or HEK293 cells) using MTT/WST-1 assays at 10–100 µM concentrations .
- Metabolic Stability : Assess liver microsome stability to predict in vivo clearance rates and potential metabolite toxicity .
- Acute Toxicity Pilot : Conduct OECD 423-guided rodent studies (single-dose escalation) to establish LD50 ranges .
Methodological Notes
- Synthesis : Adapt protocols from structurally similar piperidine derivatives (e.g., 4-ethylpiperidine hydrochloride) while accounting for steric effects of tert-butyl groups .
- Analytical Gaps : Cross-validate NMR assignments with computational modeling (e.g., DFT for ¹³C chemical shifts) to resolve ambiguous peaks .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, solvent grade) meticulously, as minor variations can significantly impact outcomes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
